tert-butyl N-[3-(4-bromophenyl)propyl]-N-(3-methoxypropyl)carbamate
Description
tert-butyl N-[3-(4-bromophenyl)propyl]-N-(3-methoxypropyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a 4-bromophenyl-substituted propyl chain, and a 3-methoxypropyl moiety. This compound is structurally designed for applications in organic synthesis, particularly as an intermediate in pharmaceutical development. The Boc group facilitates selective deprotection during multi-step syntheses, while the bromophenyl and methoxypropyl substituents influence its electronic, steric, and solubility properties .
Properties
IUPAC Name |
tert-butyl N-[3-(4-bromophenyl)propyl]-N-(3-methoxypropyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BrNO3/c1-18(2,3)23-17(21)20(13-6-14-22-4)12-5-7-15-8-10-16(19)11-9-15/h8-11H,5-7,12-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZGHFGRWOYOEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCC1=CC=C(C=C1)Br)CCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(4-bromophenyl)propyl]-N-(3-methoxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-bromophenylpropyl and methoxypropyl groups under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate and a solvent like toluene . The mixture is stirred at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-(4-bromophenyl)propyl]-N-(3-methoxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates.
Scientific Research Applications
tert-Butyl N-[3-(4-bromophenyl)propyl]-N-(3-methoxypropyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(4-bromophenyl)propyl]-N-(3-methoxypropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Variations
A comparative analysis of structurally analogous carbamates reveals key differences in substituents and their effects on physicochemical and biological properties:
Physicochemical Properties
- Lipophilicity : Bromine in the target compound and increases lipophilicity, favoring membrane permeability. In contrast, sulfonamide () and hydroxy groups () enhance aqueous solubility .
- Electronic Effects : Electron-withdrawing groups (e.g., bromo, fluoro) in the target and stabilize adjacent carbamate bonds, whereas electron-donating methoxy groups (target, ) modulate reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
